3,5-Bis(isopropyl)phenyl Diphenyl Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(isopropyl)phenyl Diphenyl Phosphate is a chemical compound with the molecular formula C24H27O4P and a molecular weight of 410.44 g/mol . This compound is known for its use in various industrial applications, particularly as a flame retardant and plasticizer . It is a colorless to pale yellow liquid that is soluble in organic solvents and exhibits low volatility and good thermal stability .
Preparation Methods
The synthesis of 3,5-Bis(isopropyl)phenyl Diphenyl Phosphate typically involves the reaction of 3,5-Bis(isopropyl)phenol with diphenyl chlorophosphate in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and advanced purification techniques to meet commercial demands .
Chemical Reactions Analysis
3,5-Bis(isopropyl)phenyl Diphenyl Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphates and phenols.
Reduction: Reduction reactions may yield simpler phosphates and hydrocarbons.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
3,5-Bis(isopropyl)phenyl Diphenyl Phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Bis(isopropyl)phenyl Diphenyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. In its role as a flame retardant, the compound acts by forming a protective char layer on the surface of materials, thereby preventing the spread of flames . The molecular pathways involved in its biological effects are still under investigation, but it is believed to interact with cellular membranes and proteins, influencing various biochemical processes .
Comparison with Similar Compounds
3,5-Bis(isopropyl)phenyl Diphenyl Phosphate can be compared with other similar compounds such as:
Isopropylphenyl Diphenyl Phosphate: Similar in structure but with different isomeric forms.
Phosphoric Acid (1-Methylethyl) Phenyldiphenyl Ester: Another phosphate ester with similar applications but different physical properties.
Diphenyl Isopropylphenyl Phosphate: Used as a flame retardant and plasticizer, similar to this compound.
The uniqueness of this compound lies in its specific isomeric structure, which imparts distinct physical and chemical properties, making it particularly effective in its applications .
Properties
IUPAC Name |
[3,5-di(propan-2-yl)phenyl] diphenyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O4P/c1-18(2)20-15-21(19(3)4)17-24(16-20)28-29(25,26-22-11-7-5-8-12-22)27-23-13-9-6-10-14-23/h5-19H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIXRBAUGAEEEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548912 |
Source
|
Record name | 3,5-Di(propan-2-yl)phenyl diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113765-39-2 |
Source
|
Record name | 3,5-Di(propan-2-yl)phenyl diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.